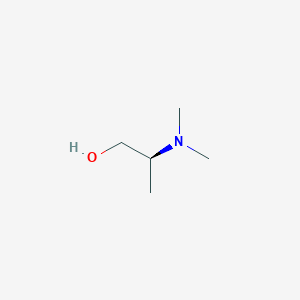
(2S)-2-(Dimethylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Dimethylamino)propan-1-ol is a chiral compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structure, which includes a secondary amine and a hydroxyl group.
Wirkmechanismus
Target of Action
(2S)-2-(Dimethylamino)propan-1-ol, also known as 3-Dimethylaminopropane-1-ol, belongs to the class of aminoalcohols It is known to serve mainly as a building block for pharmaceuticals .
Mode of Action
As an intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce desired therapeutic effects .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it is likely involved in various biochemical reactions leading to the formation of active pharmaceutical ingredients .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final pharmaceutical product it contributes to .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Dimethylamino)propan-1-ol typically involves the reaction of (S)-propylene oxide with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:
Reaction of (S)-propylene oxide with dimethylamine: This reaction is typically carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-50°C. The reaction proceeds via nucleophilic attack of the dimethylamine on the epoxide ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: These reactors allow for better control of reaction conditions and improved yield.
Purification steps: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Dimethylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(Dimethylamino)propan-1-ol: The enantiomer of (2S)-2-(Dimethylamino)propan-1-ol, which has different stereochemistry and potentially different reactivity and applications.
2-(Dimethylamino)ethanol: A similar compound with a shorter carbon chain, used in similar applications but with different properties.
2-(Diethylamino)propan-1-ol: A compound with an ethyl group instead of a methyl group, leading to different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Eigenschaften
IUPAC Name |
(2S)-2-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGYWLWIJLDGZ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
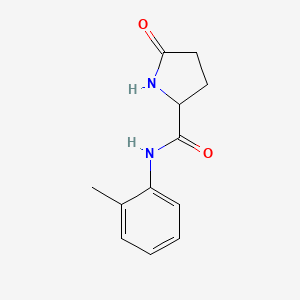
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2777701.png)
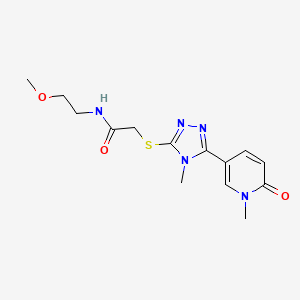
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)
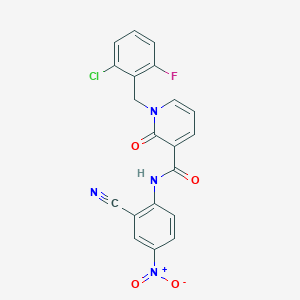
![4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE](/img/structure/B2777710.png)
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)
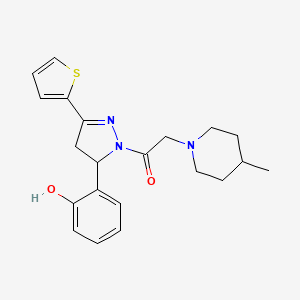
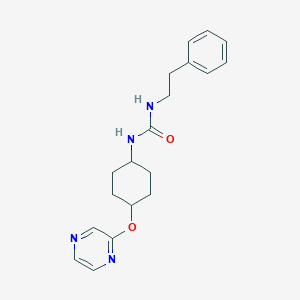
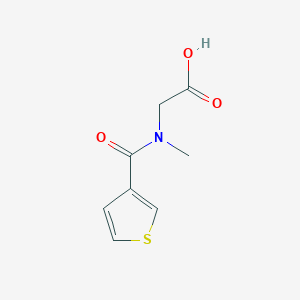
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide](/img/structure/B2777719.png)
![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)
